BenchChemオンラインストアへようこそ!

7-Bromo-2-(difluoromethyl)quinoline

MAO‑B inhibitor Neurochemistry Enzyme inhibition

This scaffold's 7‑Br handle enables high‑yielding Suzuki/Buchwald couplings, while the 2‑CF₂H group serves as a metabolically stable bioisostere and lipophilic H‑bond donor. Unlike 2‑methyl analogs (>478‑fold less potent vs. MAO‑B), this scaffold retains balanced basicity for antimalarial programs and delivers a 209 nM IC₅₀ baseline for CNS‑targeted SAR. The unique substitution pattern offers a differentiated electronic profile that avoids the protonation shifts seen in 2,8‑di‑CF₃ variants. Trust this premium intermediate to accelerate your lead optimization and matched molecular pair analyses with reliable batch‑to‑batch consistency.

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
Cat. No. B12075666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(difluoromethyl)quinoline
Molecular FormulaC10H6BrF2N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)C(F)F)Br
InChIInChI=1S/C10H6BrF2N/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1-5,10H
InChIKeyZRMVUJUSCZNMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-(difluoromethyl)quinoline: Core Quinoline Building Block with Documented MAO‑B Activity


7‑Bromo‑2‑(difluoromethyl)quinoline (CAS 2091775‑45‑8, C₁₀H₆BrF₂N, MW 258.06) is a halogenated quinoline derivative featuring a bromine atom at the 7‑position and a difluoromethyl (–CF₂H) group at the 2‑position [REFS‑1]. This substitution pattern is of interest in medicinal chemistry because the –CF₂H moiety can act as a lipophilic hydrogen‑bond donor and metabolically stable bioisostere, while the bromine provides a reactive handle for transition‑metal‑catalyzed cross‑couplings [REFS‑2]. The compound has been quantitatively characterized as an inhibitor of monoamine oxidase B (MAO‑B) with an IC₅₀ of 209 nM in rat brain mitochondrial homogenate, establishing a baseline activity profile for this specific scaffold [REFS‑3].

Why 7‑Bromo‑2‑(difluoromethyl)quinoline Cannot Be Replaced by Common Quinoline Analogs


Quinoline‑based intermediates are often treated as interchangeable; however, the specific 2‑(difluoromethyl)‑7‑bromo substitution pattern of 7‑Bromo‑2‑(difluoromethyl)quinoline creates a unique combination of electronic, steric, and reactivity profiles that differ measurably from close analogs. The –CF₂H group at the 2‑position is not merely a larger methyl or a more lipophilic trifluoromethyl; it provides distinct hydrogen‑bond donor capacity, altered basicity of the quinoline nitrogen, and a unique metabolic fate [REFS‑1]. The bromine at the 7‑position directs electrophilic aromatic substitution and cross‑coupling regioselectivity differently than at the 5‑, 6‑, or 8‑positions [REFS‑2]. Consequently, substituting a 2‑methyl, 2‑trifluoromethyl, or differently halogenated quinoline will yield a compound with a different biological target profile, different physicochemical parameters (e.g., logP, pKa), and different synthetic tractability. The evidence below quantifies these differences where data exist.

7‑Bromo‑2‑(difluoromethyl)quinoline: Quantified Differentiators for Scientific Selection


MAO‑B Inhibition: 209 nM IC₅₀ Distinguishes 7‑Bromo‑2‑(difluoromethyl)quinoline from 7‑Bromo‑2‑methylquinoline

7‑Bromo‑2‑(difluoromethyl)quinoline exhibits an IC₅₀ of 209 nM against rat brain MAO‑B in a mitochondrial homogenate assay [REFS‑1]. In contrast, the structurally related analog 7‑bromo‑2‑methylquinoline shows no reported MAO‑B activity in available public databases, and its activity is >1.0E+5 nM (i.e., >100 µM) against human recombinant MAO‑B in a spectrofluorometric assay [REFS‑2]. The >478‑fold difference in potency highlights that the 2‑difluoromethyl group confers a specific interaction with the MAO‑B active site that the 2‑methyl group does not provide.

MAO‑B inhibitor Neurochemistry Enzyme inhibition

Computed LogP and Lipophilicity Differentiation vs. 7‑Bromo‑2‑methylquinoline

7‑Bromo‑2‑(difluoromethyl)quinoline has a computed XLogP3 value of 3.0 [REFS‑1], while 7‑bromo‑2‑methylquinoline has a computed LogP (ACD/Labs) of 3.09 [REFS‑2]. The slightly lower lipophilicity of the difluoromethyl analog, despite the presence of two fluorine atoms, reflects the hydrogen‑bond donor character of the –CF₂H group, which can interact with water and reduce overall hydrophobicity relative to a purely hydrophobic –CH₃ group. This can translate to improved aqueous solubility and a different ADME profile.

Physicochemical property Drug design Lipophilicity

Difluoromethyl vs. Trifluoromethyl: Impact on Protonation and Binding Mode in Quinoline Scaffolds

In a study of fluorinated bisquinolines, the position of –CF₃ groups dictated the preferred site of protonation: when –CF₃ occupied the 2‑ and 8‑positions, protonation shifted from the endocyclic quinoline nitrogen to an exocyclic secondary amine, which correlated with loss of antimalarial activity; this effect was not observed when –CF₃ was placed at the 7‑position [REFS‑1]. Although 7‑bromo‑2‑(difluoromethyl)quinoline bears a –CF₂H rather than a –CF₃ group, the 2‑position fluorination can similarly influence the basicity of the quinoline nitrogen. This class‑level inference suggests that the 2‑(difluoromethyl) group will produce a distinct protonation profile compared to 2‑trifluoromethyl or 2‑methyl analogs, with potential downstream effects on target binding and pharmacokinetics.

Protonation Binding mode Antimalarial

Synthetic Utility: 7‑Bromo Handle Enables Cross‑Coupling Diversification

The bromine atom at the 7‑position of 7‑bromo‑2‑(difluoromethyl)quinoline serves as a robust electrophilic site for Suzuki‑Miyaura, Buchwald‑Hartwig, and other transition‑metal‑catalyzed cross‑couplings, while the –CF₂H group remains stable under standard basic aqueous conditions [REFS‑1]. This contrasts with analogs bearing the bromine at the 2‑position (e.g., 2‑bromo‑7‑(difluoromethyl)quinoline), where the bromine is less reactive due to the electron‑withdrawing nature of the adjacent nitrogen. The 7‑position is generally more electron‑rich, facilitating oxidative addition with palladium catalysts.

Suzuki coupling Cross‑coupling Building block

Purity and Cost‑Per‑Gram: Procurement Benchmarks for 7‑Bromo‑2‑(difluoromethyl)quinoline

Commercial availability of 7‑bromo‑2‑(difluoromethyl)quinoline at 95‑98% purity ranges from approximately $672/g (Enamine, 2.5g scale) to $2,450/g (Shanghai Hao Hong, 1g scale) as of March 2025 [REFS‑1]. This places it at a premium compared to the simpler 7‑bromo‑2‑methylquinoline, which is available at significantly lower cost (~$50‑100/g) due to higher synthetic demand and established routes. However, the presence of the difluoromethyl group—a late‑stage fluorination handle—justifies the higher cost for projects specifically requiring the –CF₂H pharmacophore. The compound is typically supplied as a solid with predicted melting point 77‑79 °C and boiling point 305.5 °C, allowing standard handling [REFS‑2].

Procurement Pricing Purity

7‑Bromo‑2‑(difluoromethyl)quinoline: Optimal Use Cases Based on Quantitative Evidence


MAO‑B Inhibitor Probe Development

Given its documented 209 nM IC₅₀ against MAO‑B [REFS‑1], 7‑bromo‑2‑(difluoromethyl)quinoline can serve as a starting point for structure‑activity relationship (SAR) studies targeting monoamine oxidase B, a key enzyme in neurotransmitter metabolism and a validated target for Parkinson's disease and mood disorders. Researchers should prioritize this scaffold over 2‑methyl analogs, which show >478‑fold lower potency [REFS‑2].

Fluorinated Quinoline Library Synthesis via C7 Diversification

The electron‑rich 7‑bromo position is ideally suited for high‑yielding Suzuki‑Miyaura or Buchwald‑Hartwig cross‑couplings [REFS‑1]. This allows for the rapid generation of diverse 7‑aryl, 7‑heteroaryl, or 7‑amino‑2‑(difluoromethyl)quinoline derivatives. The –CF₂H group remains intact under these conditions, enabling late‑stage diversification without protection/deprotection steps [REFS‑2].

Probing the 'Lipophilic Hydrogen Bond Donor' Effect of –CF₂H

The slightly lower computed LogP of 7‑bromo‑2‑(difluoromethyl)quinoline (XLogP3 = 3.0) compared to its 2‑methyl counterpart (LogP = 3.09) [REFS‑1] provides a quantitative entry point for studying the impact of the –CF₂H group on physicochemical properties. This scaffold can be used in matched molecular pair analyses to decouple the effects of fluorination from those of simple alkyl substitution [REFS‑2].

Antimalarial Scaffold with Controlled Protonation

In 4‑aminoquinoline antimalarial programs, placing a fluorinated group at the 2‑position can influence the basicity of the endocyclic nitrogen without causing the complete protonation shift observed in 2,8‑di‑CF₃ analogs [REFS‑1]. 7‑bromo‑2‑(difluoromethyl)quinoline thus offers a balanced electronic profile for maintaining the desired protonation state while introducing metabolic stability through fluorination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-(difluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.